molecular formula C18H23FN6O2 B2790201 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 2034408-10-9

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2790201
CAS No.: 2034408-10-9
M. Wt: 374.42
InChI Key: UIUYZSCYKPCKRU-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound featuring a triazine ring structure, morpholine, dimethylamino, and fluorophenyl groups. It's designed for precise interactions in biochemical applications, owing to its unique functional groups.

Preparation Methods

Synthetic Routes: The synthesis typically involves:

  • Nitration and Reduction: : Creating the dimethylamino group via nitration of a benzene ring followed by reduction.

  • Triazine Ring Formation: : Introducing the triazine core through a cyclization reaction with appropriate intermediates.

  • Methylation and Substitution: : Attaching the methyl group to the triazine nitrogen using a methylating agent.

  • Fluorophenyl Acetamide Addition: : Adding the 4-fluorophenyl acetamide group through an amidation reaction.

Reaction Conditions:
  • Temperatures: : Usually maintained between 50-150°C.

  • Catalysts: : Acidic or basic catalysts to facilitate specific reactions.

  • Solvents: : Polar aprotic solvents like DMSO, DMF.

Industrial Production Methods:
  • Batch Reactors: : For controlled synthesis with precise monitoring of reaction stages.

  • Continuous Flow Systems: : For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Typically involving oxygen donors or catalytic systems.

  • Reduction: : Often uses hydrogen gas or hydride donors.

  • Substitution: : Commonly via nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, thiols, alcohols.

  • Conditions: : Mild to moderate temperatures (30-100°C), sometimes under inert atmospheres.

Major Products:
  • Oxidation: : Yields derivatives with additional oxygen functionalities.

  • Reduction: : Produces more hydrogenated forms.

  • Substitution: : Leads to structurally diverse compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Reactivity Studies: : Understanding the behavior of triazine-based compounds.

  • Material Science: : Developing new polymers and resins.

Biology:
  • Enzyme Inhibition:

  • Molecular Probes: : Tracing and studying biological pathways.

Medicine:
  • Drug Development: : Designing new pharmacological agents.

  • Diagnostic Tools: : Creating compounds for imaging and diagnostics.

Industry:
  • Pesticides and Herbicides: : Leveraging the triazine ring for agricultural chemicals.

  • Dye and Pigment Manufacture: : Producing stable and vibrant dyes.

Mechanism of Action

The compound's triazine ring and functional groups interact with specific molecular targets:

  • Enzyme Binding: : Mimics substrates or inhibitors, modulating enzyme activity.

  • Signal Pathways: : Alters signaling mechanisms within cells, affecting cellular functions.

  • Binding Affinity: : High affinity for certain receptors or biological structures, leading to specific biochemical effects.

Comparison with Similar Compounds

Unique Attributes:

  • Functional Diversity: : Combines dimethylamino, morpholine, and fluorophenyl groups uniquely.

  • Structural Complexity: : More complex than typical triazine derivatives, offering specific interactions.

Similar Compounds:
  • 2,4,6-tris(dimethylamino)-1,3,5-triazine: : Lacks the morpholine and fluorophenyl groups, leading to different reactivity.

  • N-(4-morpholino-1,3,5-triazin-2-yl)-acetamide: : Similar but without the dimethylamino and fluorophenyl functionalities.

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide stands out due to its multi-functional structure, opening a plethora of applications and research opportunities.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-3-5-14(19)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUYZSCYKPCKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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